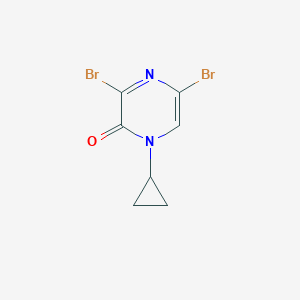
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one, also known as CDPH-HSM, is a synthetic organic compound with a wide range of applications in the scientific research field. CDPH-HSM is a quinazolinone-based compound with a unique structure that gives it the potential to be used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Quinazoline derivatives have shown remarkable activity against various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of the EGFR-tyrosine kinase, indicating their potential as antitumor agents (Noolvi & Patel, 2013). Another study found that these compounds exhibited potent antihypertensive activity through an α1-adrenergic receptor blocking property similar to clinically used analogues (Rahman et al., 2014). Furthermore, derivatives of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones have been prepared and evaluated for antitubercular activity against Mycobacterium tuberculosis, showing significant potency (Anand et al., 2011).
Antimicrobial and Antitubercular Evaluation
Quinazoline derivatives have also been studied for their antimicrobial and antitubercular properties. A series of these compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, and notable antitubercular activity against Mycobacterium tuberculosis, equivalent to standard treatments (Anand et al., 2011).
Antihypertensive and Anti-inflammatory Activity
In addition to their anticancer potential, some quinazoline derivatives exhibited good to moderate antihypertensive activity in vivo, indicating their utility in managing blood pressure-related conditions (Rahman et al., 2014). The anti-inflammatory properties of these compounds were also confirmed, suggesting their potential in the treatment of inflammation-related disorders (Dash et al., 2017).
Eigenschaften
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2OS/c1-4-5-6-7-10-28-15-22-25-21-14-18(24)8-9-20(21)23(27)26(22)19-12-16(2)11-17(3)13-19/h8-9,11-14H,4-7,10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVBKAEHNENQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796862.png)
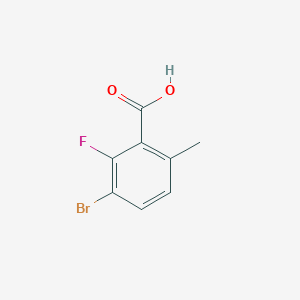
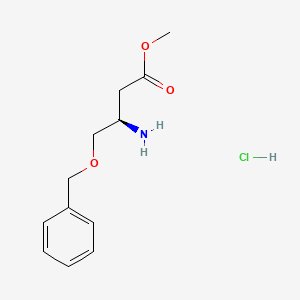
![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)


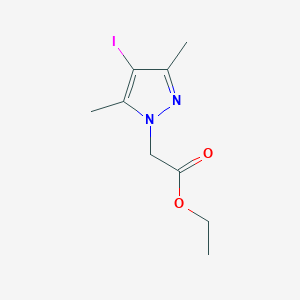
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)
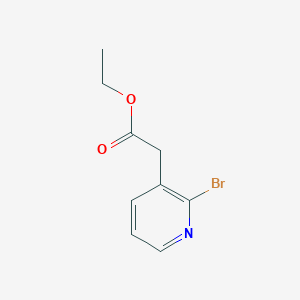
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)
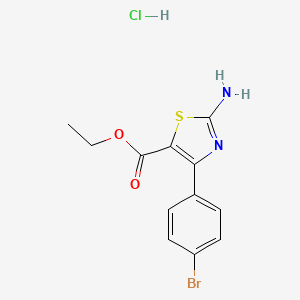
![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)
